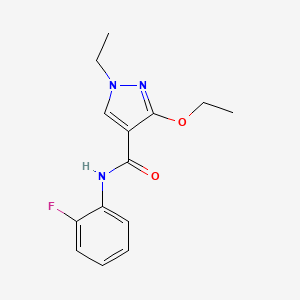

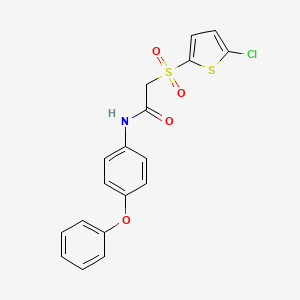

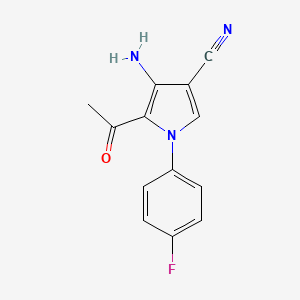

3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

Pyrazole derivatives have been extensively studied for their unique structural properties and interactions. For instance, Köysal et al. (2005) explored the geometric parameters of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting the coplanar arrangement of the pyrazoline ring with the fluorophenyl ring and their intramolecular interactions. Such structural insights are crucial in the design of molecules with desired physical and chemical properties for various applications (Köysal, Işık, Sahin, & Palaska, 2005).

Cytotoxicity and Anticancer Potential

Pyrazole carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Hassan et al. (2015) reported the synthesis of novel pyrazolo[1,5-a]pyrimidines and their Schiff bases, investigating their cytotoxicity against four human cancer cell lines. The structure-activity relationship discussed in their study provides valuable information for the development of new anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

Radiotracer Development for PET Imaging

In the field of radiopharmacy, pyrazole carboxamide derivatives have been utilized in the development of PET radiotracers. Katoch-Rouse and Horti (2003) synthesized a pyrazole carboxamide compound as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain, demonstrating the application of such compounds in neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).

Nematocidal Activity

In agrochemical research, the synthesis of pyrazole carboxamide derivatives has led to the discovery of compounds with significant nematocidal activity. Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides and evaluated their activity against Meloidogyne incognita, highlighting the potential of these compounds in addressing agricultural pests (Zhao, Xing, Xu, Peng, & Liu, 2017).

Auxin Activities in Plant Growth Regulation

Yue et al. (2010) explored the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. Although the auxin activities of the synthesized compounds were not high, this study indicates the potential application of pyrazole derivatives in the development of plant growth regulators (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide in accordance with established laboratory protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) or relevant literature .

Eigenschaften

IUPAC Name |

3-ethoxy-1-ethyl-N-(2-fluorophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2/c1-3-18-9-10(14(17-18)20-4-2)13(19)16-12-8-6-5-7-11(12)15/h5-9H,3-4H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZMPLUXDMZSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopentylcarbamoyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2582080.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)

![3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2582091.png)

![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)

![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)